5-[(9-ethyl-9H-carbazol-3-yl)amino]-5-oxopentanoic acid
Description
5-[(9-Ethyl-9H-carbazol-3-yl)amino]-5-oxopentanoic acid is a synthetic compound featuring a carbazole moiety linked via an amide bond to a 5-oxopentanoic acid chain. The 5-oxopentanoic acid moiety introduces a carboxylic acid group, which improves aqueous solubility and enables ionic interactions in biological systems. This compound is of interest in medicinal chemistry due to the pharmacological properties of carbazole derivatives, such as antitumor, antimicrobial, and enzyme inhibitory activities .
Properties
IUPAC Name |
5-[(9-ethylcarbazol-3-yl)amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-21-16-7-4-3-6-14(16)15-12-13(10-11-17(15)21)20-18(22)8-5-9-19(23)24/h3-4,6-7,10-12H,2,5,8-9H2,1H3,(H,20,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMVDRHWIYYFKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CCCC(=O)O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(9-ethyl-9H-carbazol-3-yl)amino]-5-oxopentanoic acid typically involves the reaction of 9-ethyl-9H-carbazol-3-ylamine with a suitable carboxylic acid derivative. One common method involves the use of acetic acid as a catalyst to facilitate the reaction between 9-ethyl-9H-carbazol-3-carbaldehyde and an appropriate amine . The reaction conditions are generally mild, and the product can be isolated through simple filtration and washing with ethanol .
Chemical Reactions Analysis
5-[(9-ethyl-9H-carbazol-3-yl)amino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common reagents used in these reactions include acetic acid, manganese dioxide, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(9-ethyl-9H-carbazol-3-yl)amino]-5-oxopentanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(9-ethyl-9H-carbazol-3-yl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. For instance, carbazole derivatives are known to inhibit pro-inflammatory cytokine synthesis and activator protein-1 (AP-1) activity . They also inhibit the activation of epidermal growth factor receptor (EGFR), which plays a role in cell proliferation and survival .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
5-(5-Methyl-2-thienyl)-5-oxopentanoic acid (9b)
- Structure : Replaces the carbazole with a 5-methylthienyl group.
- Molecular Weight: 212.26 g/mol (vs. ~368.38 g/mol for the target compound). Bioactivity: Not explicitly reported, but thiophene derivatives are known for antimicrobial and anti-inflammatory properties .
5-[(2-Amino-1H-benzimidazol-6-yl)amino]-5-oxopentanoic acid (BZH)
- Structure: Substitutes carbazole with a 2-aminobenzimidazole group.
- Key Differences: Pharmacophore: Benzimidazole is a recognized enzyme inhibitor (e.g., targeting kinases or proteases). The amino group enhances hydrogen-bonding capacity. Molecular Weight: 262.27 g/mol. Bioactivity: Potential enzyme inhibition due to benzimidazole’s affinity for active sites .
1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone (4)
- Structure : Combines carbazole with a 1,3,4-oxadiazole ring.
- Key Differences :
5-(2-Aminophenyl)-5-oxopentanoic Acid
- Structure: Metabolite of carbazole degradation, featuring an aminophenyl substituent.
- Key Differences: Biodegradability: Rapidly metabolized by Pseudomonas spp., whereas the ethyl group in the target compound may slow degradation. Bioactivity: Intermediate in microbial pathways, highlighting the biological relevance of the oxopentanoic acid chain .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP<sup>*</sup> | Solubility (aq.) |
|---|---|---|---|---|
| Target Compound | C20H21N3O3 | 368.38 | ~3.5 (estimated) | Moderate |
| 5-(5-Methyl-2-thienyl)-5-oxopentanoic acid | C10H12O3S | 212.26 | ~1.8 | High |
| BZH | C12H14N4O3 | 262.27 | ~1.2 | High |
| Compound 4 (Oxadiazole-carbazole) | C18H15N3O2 | 307.33 | ~4.0 | Low |
<sup>*</sup>LogP values estimated using fragment-based methods.
Biological Activity
5-[(9-ethyl-9H-carbazol-3-yl)amino]-5-oxopentanoic acid is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic potential, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of N-substituted carbazoles, which are known for their varied biological activities. Its molecular structure can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 272.30 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of carbazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In one study, the zones of inhibition ranged from 12.6 mm to 22.3 mm at a concentration of 100 µg/mL .
Cytotoxicity and Anticancer Potential
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicated that it could induce apoptosis in A549 lung carcinoma and C6 glioma cell lines, with IC50 values of 5.9 µg/mL and 25.7 µg/mL, respectively . The mechanism appears to involve the inhibition of STAT3 activation, which plays a crucial role in tumor progression .
Neuroprotective Effects
Preliminary research suggests that the compound may cross the blood-brain barrier (BBB), indicating potential neuroprotective effects. The ability to act as a P-glycoprotein inhibitor enhances its bioavailability within the central nervous system .
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively detailed in literature; however, studies suggest good absorption characteristics due to its favorable solubility and permeability properties.
ADMET Analysis
An ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis revealed:
| Parameter | Result |
|---|---|
| Blood-Brain Barrier | Permeable |
| Plasma Protein Binding | Moderate |
| CYP Enzyme Inhibition | Yes |
Case Studies
- Antimicrobial Efficacy : A series of N-substituted carbazoles were synthesized and screened for antimicrobial activity. The compound displayed promising results against both Gram-positive and Gram-negative bacteria, supporting its potential use in treating infections caused by resistant strains .
- Cytotoxic Studies : In a study focusing on cancer treatment, derivatives of the compound were tested against various cancer cell lines. Results indicated significant cytotoxicity with potential for development into therapeutic agents for specific cancers .
- Neuroprotective Research : Ongoing studies are investigating the neuroprotective properties of the compound in models of neurodegenerative diseases, emphasizing its role as a potential treatment avenue for conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
